N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research focuses on synthesizing and transforming related heterocyclic compounds, which are crucial in medicinal chemistry due to their potential biological activities. For instance, the study on "Synthesis and Some Transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole" by El’chaninov et al. (2018) discusses methodologies for synthesizing complex heterocyclic structures, which are pertinent for developing new therapeutic agents (El’chaninov, Aleksandrov, & Stepanov, 2018).
Biological Activity and Drug Discovery
Compounds with similar structural features have been explored for their biological activities. For example, Bacchi et al. (2005) investigated heterocyclic derivatives' synthesis under oxidative conditions, yielding compounds with potential pharmacological properties (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005). Additionally, "Synthesis and in vitro Antidiabetic Screening of Novel Dihydropyrimidine Derivatives" by Lalpara et al. (2021) exemplifies the exploration of N-substituted heterocyclic compounds for antidiabetic properties, indicative of the therapeutic potential of such structures (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Activities
The antimicrobial potential of related structures has been a subject of investigation. For instance, "Synthesis and antibacterial activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives" by Balandis et al. (2019) shows the synthesis of pyrrolidinone derivatives with significant antibacterial activity, suggesting the importance of exploring the biological activities of such compounds (Balandis, Anusevičius, Šiugždaitė, Kantminienė, & Mickevičius, 2019).
Material Science and Energetic Materials
The synthesis and characterization of heterocyclic compounds also find applications in material science and the development of energetic materials. "Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials" by Yu et al. (2017) highlights the synthesis of oxadiazole-based compounds for use in insensitive energetic materials, underscoring the versatility of such chemical structures in various scientific domains (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Mechanism of Action
Target of Action
The primary target of the compound is currently under investigation . The compound is being studied in clinical trials for the treatment of relapsed/refractory small cell lung cancer (SCLC), castration-resistant prostate cancer, and follicular lymphoma .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that could potentially inhibit the growth of cancer cells .
Biochemical Pathways
It is likely that the compound affects pathways related to cell growth and proliferation, given its potential use in cancer treatment .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . The compound is being studied for its potential antitumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-15-10(5-3-7-17-15)14-19-12(25-22-14)8-18-16(24)13-9-4-1-2-6-11(9)20-21-13/h3,5,7H,1-2,4,6,8H2,(H,17,23)(H,18,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTFJGLTGNTRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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